
Androstan-3-one, (5b)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androstan-3-one, (5b)-, also known as 5-alpha-androstan-3-one, is a steroid hormone that plays an important role in the human body. This hormone is synthesized from testosterone and is responsible for several physiological and biochemical effects.
Wirkmechanismus
Androstan-3-one, (5b)-, exerts its effects through binding to androgen receptors in the body. This hormone has a higher affinity for these receptors than testosterone, which means that it can effectively compete with testosterone for binding sites. By binding to these receptors, Androstan-3-one, (5b)-, can inhibit the activity of androgens in the body and reduce their effects.
Biochemische Und Physiologische Effekte
Androstan-3-one, (5b)-, has several biochemical and physiological effects in the body. This hormone can inhibit the activity of 5-alpha-reductase, which is responsible for the conversion of testosterone into DHT. This property makes Androstan-3-one, (5b)-, a potential treatment for conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Androstan-3-one, (5b)-, in lab experiments include its anti-androgenic effects and its ability to inhibit the activity of 5-alpha-reductase. These properties make Androstan-3-one, (5b)-, a useful tool for studying the effects of androgens in the body. However, the limitations of using Androstan-3-one, (5b)-, in lab experiments include its potential toxicity and its limited availability.
Zukünftige Richtungen
There are several future directions for research on Androstan-3-one, (5b)-. One direction is to investigate the potential therapeutic applications of this hormone in the treatment of conditions such as prostate cancer, hirsutism, and acne. Another direction is to study the effects of Androstan-3-one, (5b)-, on the immune system and its potential as an immunomodulator. Additionally, further research is needed to investigate the potential toxicity of Androstan-3-one, (5b)-, and its long-term effects on the body.
Conclusion:
Androstan-3-one, (5b)-, is a steroid hormone that has several potential therapeutic applications. This hormone is synthesized from testosterone and exerts its effects through binding to androgen receptors in the body. Androstan-3-one, (5b)-, has anti-androgenic effects and can inhibit the activity of 5-alpha-reductase. While Androstan-3-one, (5b)-, has several advantages for lab experiments, its potential toxicity and limited availability are also important considerations. Future research on Androstan-3-one, (5b)-, will focus on investigating its therapeutic applications, its effects on the immune system, and its potential toxicity.
Synthesemethoden
Androstan-3-one, (5b)-, is synthesized from testosterone through the action of the enzyme 5-alpha-reductase. This enzyme converts testosterone into dihydrotestosterone (DHT), which is then converted into Androstan-3-one, (5b)-. The synthesis of this hormone occurs primarily in the prostate gland, skin, and liver.
Wissenschaftliche Forschungsanwendungen
Androstan-3-one, (5b)-, has been extensively studied in scientific research for its potential therapeutic applications. This hormone has been shown to have anti-androgenic effects, which means that it can inhibit the activity of androgens in the body. This property makes Androstan-3-one, (5b)-, a potential treatment for conditions such as prostate cancer, hirsutism, and acne.
Eigenschaften
CAS-Nummer |
18069-68-6 |
|---|---|
Produktname |
Androstan-3-one, (5b)- |
Molekularformel |
C19H30O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
VMNRNUNYBVFVQI-PFFQMSPKSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4CC(=O)CC[C@@]4([C@H]3CC2)C |
SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |
Kanonische SMILES |
CC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C |
Synonyme |
5B-Androstan-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



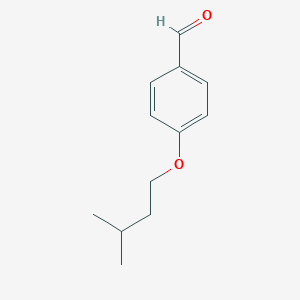
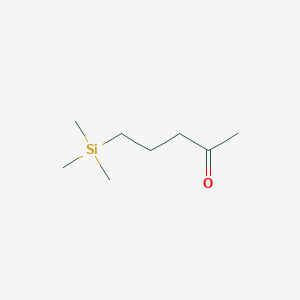
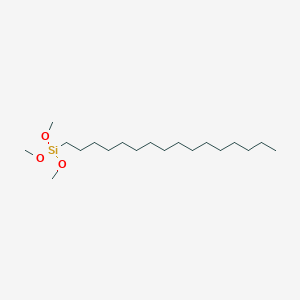
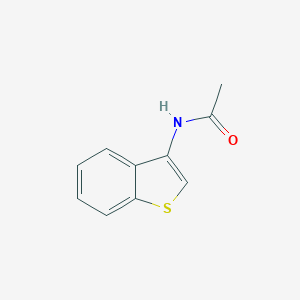
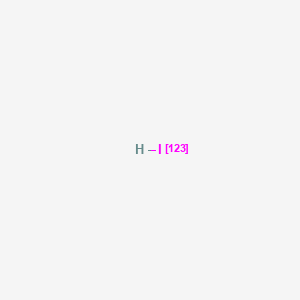

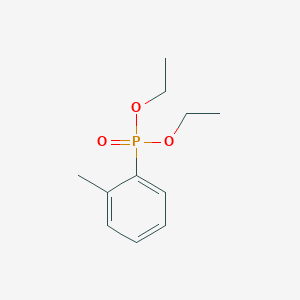
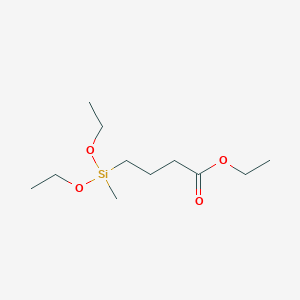


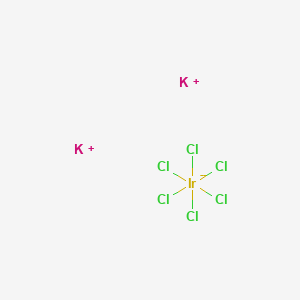
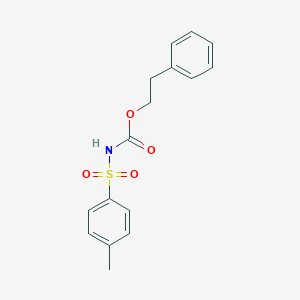
![Silane, trimethyl[(1-methylheptyl)oxy]-](/img/structure/B103192.png)
